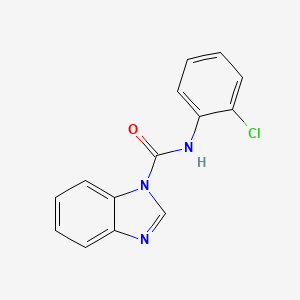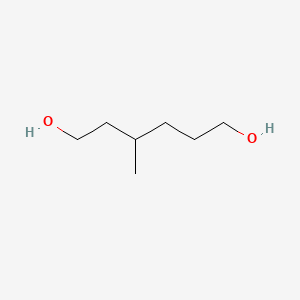
1,6-Hexanediol, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Hexanediol, 3-methyl- is an organic compound with the molecular formula C₇H₁₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Hexanediol, 3-methyl- can be synthesized through several methods. One common method involves the hydrogenation of dimethyl adipate using supported rhodium-tin catalysts . The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, 1,6-Hexanediol, 3-methyl- is produced through the catalytic hydrogenation of adipic acid esters. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is carried out in a high-pressure reactor to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Hexanediol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl₂) can be used to substitute hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Adipaldehyde or adipic acid.
Reduction: Hexane.
Substitution: 1,6-Dichloro-3-methylhexane.
Aplicaciones Científicas De Investigación
1,6-Hexanediol, 3-methyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,6-Hexanediol, 3-methyl- involves its ability to act as a crosslinking agent. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating the formation of stable polymer networks. This property is particularly useful in the production of gel polymer electrolytes for batteries .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Hexanediol: Similar to 1,6-Hexanediol, 3-methyl-, but without the methyl group.
Uniqueness
1,6-Hexanediol, 3-methyl- is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This makes it particularly useful in applications where specific chemical properties are required.
Propiedades
IUPAC Name |
3-methylhexane-1,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(4-6-9)3-2-5-8/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAJRDHPLTWZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
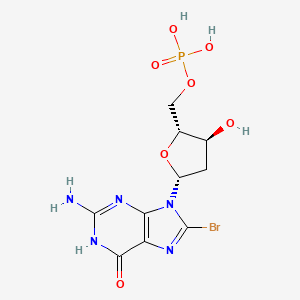
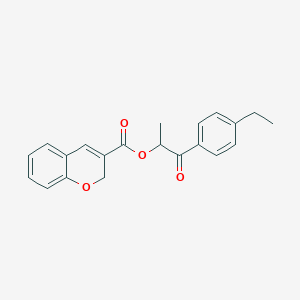

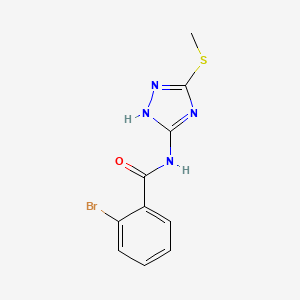
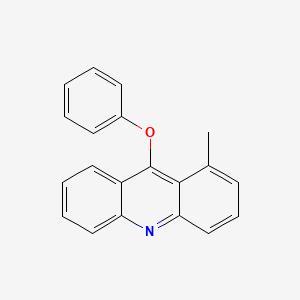
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)

![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
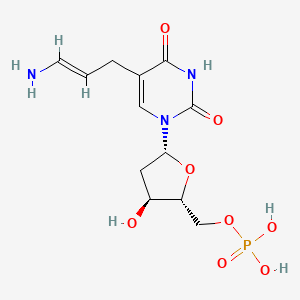

![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)

![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
